
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one is a complex organic compound belonging to the class of flavonoid C-glycosides. Flavonoid C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to the 2-phenylchromen-4-one flavonoid backbone . This compound is known for its potential biological activities and is often studied for its various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one typically involves the glycosylation of a flavonoid aglycone with a suitable glycosyl donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the flavonoid aglycone, followed by chemical or enzymatic glycosylation. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroflavonoids or other reduced forms.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can result in various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role in preventing or treating various diseases.
Industry: It is used in the development of natural products, cosmetics, and dietary supplements due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-[ [4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxymethyl]oxan-2-yl]oxybenzoic acid
- 5,7-dihydroxy-6-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(2,4,5-trihydroxyphenyl)-4H-chromen-4-one
Uniqueness
What sets 5-(beta-D-Glucopyranosyloxy)-7-methoxy-4-(2,4,5-trihydroxyphenyl)-2H-1-benzopyran-2-one apart from similar compounds is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its unique chemical and biological properties. This compound’s distinct structure allows it to interact with different molecular targets and exhibit a range of bioactivities that may not be observed in other similar compounds.
Propiedades
Fórmula molecular |
C22H22O12 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(2,4,5-trihydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C22H22O12/c1-31-8-2-14-18(10(5-17(27)32-14)9-4-12(25)13(26)6-11(9)24)15(3-8)33-22-21(30)20(29)19(28)16(7-23)34-22/h2-6,16,19-26,28-30H,7H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
Clave InChI |
LKCRMORFQZVSHE-RECXWPGBSA-N |
SMILES isomérico |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3O)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3O)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


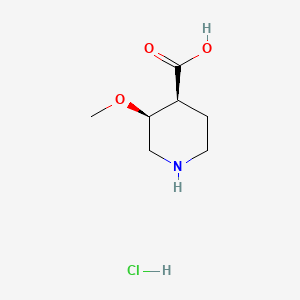
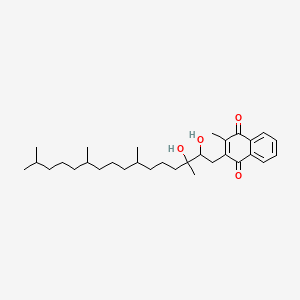
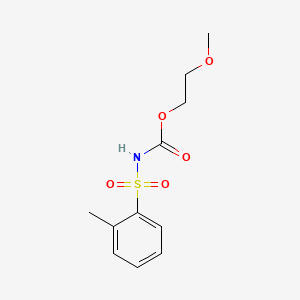

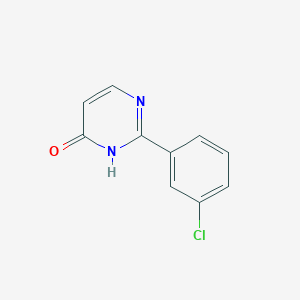
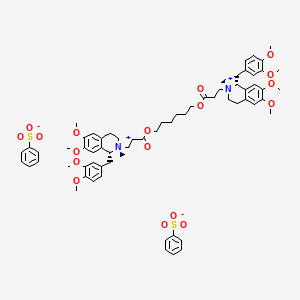

![rac-1-[(1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B13446562.png)
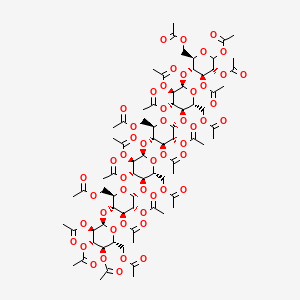
![(1S,2S,5S)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B13446580.png)

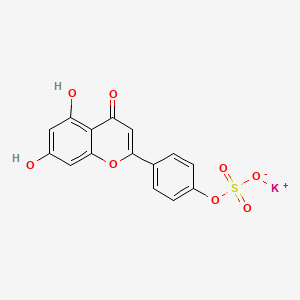
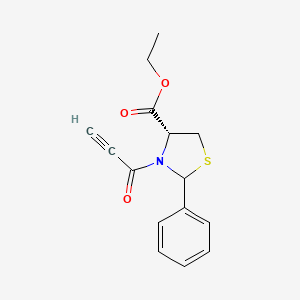
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
